REACTION_CXSMILES
|
[NH4+].[NH4+].[O-]S(OOS([O-])(=O)=O)(=O)=O.[Cl:13][C:14]1[CH:27]=[C:26]([F:28])[C:25]([F:29])=[CH:24][C:15]=1[C:16](C1C=CC=CC=1)=[O:17].S(=O)(=O)(O)[OH:31]>C(O)(=O)C>[Cl:13][C:14]1[CH:27]=[C:26]([F:28])[C:25]([F:29])=[CH:24][C:15]=1[C:16]([OH:17])=[O:31] |f:0.1.2|
|
Name
|
ammonium peroxodisulfate
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2=CC=CC=C2)C=C(C(=C1)F)F
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated for 2 h at 150° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Dilution with 200 g of water and filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16 mmol | |
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |